molecular formula C14H11BrClNOS B3052029 N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide CAS No. 38007-83-9

N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide

Cat. No. B3052029
CAS RN: 38007-83-9
M. Wt: 356.7 g/mol
InChI Key: XFPUYASHEGDWCI-UHFFFAOYSA-N
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Description

“N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide” is a chemical compound that has been studied for its potential antimicrobial and antiproliferative properties . It is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .


Physical And Chemical Properties Analysis

The compound has a density of 1.57g/cm3, a boiling point of 543.4ºC at 760 mmHg, and a flash point of 282.4ºC . The LogP value is 4.85060, indicating its lipophilicity . The Polar Surface Area (PSA) is 54.40000 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide, also known as N-[4-(4-bromophenyl)sulfanylphenyl]-2-chloroacetamide:

Antimicrobial Agents

N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide: has shown promising antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s ability to inhibit bacterial growth makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Antifungal Applications

In addition to its antibacterial properties, this compound has demonstrated significant antifungal activity. It has been tested against various fungal species and has shown the ability to inhibit fungal growth. This makes it a valuable compound for the development of antifungal medications, which are crucial for treating fungal infections that are resistant to current treatments .

Anticancer Research

N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide: has been studied for its potential anticancer properties. Research has shown that it can inhibit the growth of certain cancer cell lines, including breast cancer cells. This compound’s ability to interfere with cancer cell proliferation suggests it could be developed into a therapeutic agent for cancer treatment .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with various biological targets. These studies help in elucidating the binding modes and affinities of the compound with specific proteins, which is essential for rational drug design. The insights gained from these studies can guide the development of more effective drugs .

Anti-inflammatory Applications

Research has indicated that N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide may possess anti-inflammatory properties. It has been tested in various models to assess its ability to reduce inflammation, which is a key factor in many chronic diseases. This makes it a potential candidate for developing anti-inflammatory drugs .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The antioxidant properties of this compound suggest it could be used in developing treatments that mitigate oxidative damage .

Antitubercular Research

N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide: has been investigated for its potential use in treating tuberculosis. The compound’s ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, highlights its potential as a new antitubercular agent .

Drug Design and Development

The versatility of N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide in various biological activities makes it a valuable scaffold for drug design and development. Its structural features allow for modifications that can enhance its efficacy and reduce potential side effects, making it a promising candidate for developing new therapeutic agents .

Mechanism of Action

This compound has been studied for its potential antimicrobial and antiproliferative activities . The antimicrobial activity results revealed that similar compounds have promising antimicrobial activity . Anticancer screening results indicated that similar compounds were found to be the most active ones against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Molecular docking studies were carried out to study the binding mode of active compounds with the receptor .

Future Directions

The compound and its derivatives have shown potential as antimicrobial and antiproliferative agents . Future research could focus on further understanding the mechanism of action, optimizing the synthesis process, and conducting more in-depth safety and hazard assessments.

properties

IUPAC Name

N-[4-(4-bromophenyl)sulfanylphenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNOS/c15-10-1-5-12(6-2-10)19-13-7-3-11(4-8-13)17-14(18)9-16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPUYASHEGDWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367871
Record name N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide

CAS RN

38007-83-9
Record name N-{4-[(4-Bromophenyl)sulfanyl]phenyl}-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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